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Compound of Interest

Compound Name:
(4-Chloropyridin-2-

yl)methanamine

Cat. No.: B067803 Get Quote

An In-depth Technical Guide to (4-Chloropyridin-
2-yl)methanamine
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical

properties of (4-Chloropyridin-2-yl)methanamine, a key building block in medicinal chemistry

and drug development. This document summarizes available data, outlines experimental

protocols, and presents logical workflows to facilitate its use in research and synthesis.

Core Properties
(4-Chloropyridin-2-yl)methanamine, with the CAS number 180748-30-5, is a substituted

pyridine derivative. Its structure features a chloropyridine ring with a methanamine substituent

at the 2-position.[1]

Physical and Chemical Properties
A summary of the known physical and chemical properties of (4-Chloropyridin-2-
yl)methanamine is presented in the table below. It is important to note that while computed

data is readily available, experimentally determined values for properties such as melting and

boiling points are not widely published.
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Property Value Source

Molecular Formula C₆H₇ClN₂ PubChem[1]

Molecular Weight 142.58 g/mol PubChem[1]

CAS Number 180748-30-5 PubChem[1]

XLogP3 0.4 PubChem (Computed)[1]

Hydrogen Bond Donor Count 1 PubChem (Computed)[1]

Hydrogen Bond Acceptor

Count
2 PubChem (Computed)[1]

Rotatable Bond Count 1 PubChem (Computed)

Topological Polar Surface Area 38.9 Å² PubChem (Computed)[1]

Heavy Atom Count 9 PubChem (Computed)

Formal Charge 0 PubChem (Computed)

Synthesis and Experimental Protocols
The primary synthetic route to (4-Chloropyridin-2-yl)methanamine involves the reduction of

the corresponding nitrile, 4-chloro-pyridine-2-carbonitrile.

Synthesis of 4-Chloro-pyridine-2-carbonitrile (Precursor)
A common method for the synthesis of the precursor, 4-chloro-pyridine-2-carbonitrile, involves

the reaction of 4-chloropyridine N-oxide with a cyanating agent.

Experimental Protocol:

Reaction Setup: In a suitable reaction vessel, dissolve 4-chloropyridine N-oxide in an

appropriate solvent such as acetonitrile.

Addition of Reagents: Add N,N-dimethylcarbamoyl chloride to the solution. Subsequently,

introduce a cyanating agent, for example, trimethylcyanosilane, dropwise to the reaction

mixture.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/4-Chloropyridin-2-yl_methanamine
https://pubchem.ncbi.nlm.nih.gov/compound/4-Chloropyridin-2-yl_methanamine
https://pubchem.ncbi.nlm.nih.gov/compound/4-Chloropyridin-2-yl_methanamine
https://pubchem.ncbi.nlm.nih.gov/compound/4-Chloropyridin-2-yl_methanamine
https://pubchem.ncbi.nlm.nih.gov/compound/4-Chloropyridin-2-yl_methanamine
https://pubchem.ncbi.nlm.nih.gov/compound/4-Chloropyridin-2-yl_methanamine
https://pubchem.ncbi.nlm.nih.gov/compound/4-Chloropyridin-2-yl_methanamine
https://www.benchchem.com/product/b067803?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b067803?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Reaction Conditions: Stir the reaction mixture at room temperature for approximately 18

hours.

Work-up and Purification: Upon completion, extract the product with an organic solvent like

ethyl acetate. Wash the organic layer sequentially with saturated aqueous sodium

bicarbonate and brine. Dry the organic phase over anhydrous magnesium sulfate.

Isolation: Remove the solvent under reduced pressure. The crude product can be further

purified by column chromatography on silica gel.[2]

The following diagram illustrates the general workflow for the synthesis of the precursor.
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(18 hours)
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- NaHCO₃ Wash
- Brine Wash

- Drying (MgSO₄)
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- Solvent Removal
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Product: 4-Chloro-pyridine-2-carbonitrile

Click to download full resolution via product page

Caption: Synthesis workflow for 4-chloro-pyridine-2-carbonitrile.

Reduction of 4-Chloro-pyridine-2-carbonitrile to (4-
Chloropyridin-2-yl)methanamine
While a specific, detailed experimental protocol for the reduction of 4-chloro-pyridine-2-

carbonitrile to (4-Chloropyridin-2-yl)methanamine is not readily available in the searched
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literature, a general approach would involve standard nitrile reduction methods.

General Experimental Protocol (Proposed):

Reaction Setup: In a reaction vessel under an inert atmosphere (e.g., nitrogen or argon),

dissolve 4-chloro-pyridine-2-carbonitrile in a suitable anhydrous solvent (e.g.,

tetrahydrofuran, diethyl ether).

Reducing Agent: Add a suitable reducing agent. Common reagents for nitrile reduction

include lithium aluminum hydride (LiAlH₄) or borane complexes (e.g., BH₃·THF). The choice

of reducing agent may influence the reaction conditions and work-up procedure.

Reaction Conditions: The reaction temperature is typically controlled, often starting at a low

temperature (e.g., 0 °C) and gradually warming to room temperature. The reaction progress

should be monitored by an appropriate analytical technique such as thin-layer

chromatography (TLC) or high-performance liquid chromatography (HPLC).

Quenching and Work-up: Once the reaction is complete, carefully quench the excess

reducing agent. The specific quenching procedure depends on the reducing agent used. For

LiAlH₄, this typically involves the sequential addition of water and a sodium hydroxide

solution.

Extraction and Purification: Extract the product into an organic solvent. Wash the organic

layer with water and brine, and then dry it over an anhydrous drying agent (e.g., Na₂SO₄ or

MgSO₄).

Isolation: Remove the solvent under reduced pressure to yield the crude product. Further

purification can be achieved by distillation, crystallization, or column chromatography.

The logical relationship for this reduction reaction is depicted below.
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Caption: Logical relationship of the nitrile reduction.

Spectral Data (Predicted and Analogous
Compounds)
Direct experimental spectral data for (4-Chloropyridin-2-yl)methanamine is scarce in the

public domain. However, predictions and comparisons with analogous compounds can provide

valuable insights for characterization.

¹H NMR Spectroscopy
The expected proton NMR chemical shifts can be estimated based on the structure. The

aromatic protons on the pyridine ring would appear in the downfield region, typically between

7.0 and 8.5 ppm. The methylene protons of the aminomethyl group would likely appear as a

singlet or a multiplet (if coupled to the amine protons) in the range of 3.5 to 4.5 ppm. The amine

protons themselves would likely give a broad singlet, the chemical shift of which can be highly

variable depending on the solvent and concentration.

¹³C NMR Spectroscopy
In the carbon NMR spectrum, the carbon atoms of the pyridine ring are expected to resonate in

the aromatic region (120-160 ppm). The carbon atom of the methylene group would likely
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appear in the range of 40-50 ppm.

Infrared (IR) Spectroscopy
The IR spectrum of (4-Chloropyridin-2-yl)methanamine would be expected to show

characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500

cm⁻¹, typically two bands), C-H stretching of the aromatic ring (above 3000 cm⁻¹), and C-H

stretching of the methylene group (below 3000 cm⁻¹). Aromatic C=C and C=N stretching

vibrations would be observed in the 1400-1600 cm⁻¹ region. The C-Cl stretching vibration

would appear in the fingerprint region, typically below 800 cm⁻¹.

Mass Spectrometry
In the mass spectrum, the molecular ion peak (M⁺) would be expected at m/z corresponding to

the molecular weight of the compound (approximately 142.58). The isotopic pattern of the

molecular ion would show a characteristic M+2 peak with about one-third the intensity of the

M⁺ peak, due to the presence of the chlorine-37 isotope. Fragmentation would likely involve the

loss of the amino group or cleavage of the bond between the methylene group and the pyridine

ring.

Reactivity and Potential Applications
(4-Chloropyridin-2-yl)methanamine is a versatile intermediate in organic synthesis. The

primary amine group can undergo a variety of reactions, including acylation, alkylation, and

condensation with carbonyl compounds to form imines. The chloro-substituted pyridine ring is

susceptible to nucleophilic aromatic substitution, allowing for the introduction of other functional

groups at the 4-position.

Due to these reactive sites, this compound is a valuable building block for the synthesis of

more complex molecules with potential applications in drug discovery and materials science.

Safety Information
(4-Chloropyridin-2-yl)methanamine is classified as harmful if swallowed, causes skin

irritation, causes serious eye damage, and may cause respiratory irritation.[1] Appropriate

personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn

when handling this compound. All work should be conducted in a well-ventilated fume hood.
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Disclaimer: This document is intended for informational purposes for research and

development professionals. The information provided is based on publicly available data and

may not be exhaustive. All experimental work should be conducted with appropriate safety

precautions and by qualified individuals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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